5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Catalog No.
S777737
CAS No.
33282-22-3
M.F
C10H6ClNO3
M. Wt
223.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

CAS Number

33282-22-3

Product Name

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)

InChI Key

CRTZVRLESCICCT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl

Synthesis and Characterization:

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound containing an isoxazole ring and a carboxylic acid group. While its natural occurrence is not documented, it can be synthesized in the laboratory through various methods. One reported method involves the reaction of 4-chlorophenacyl chloride with hydroxylamine hydrochloride and sodium acetate in acetic acid []. The resulting product can be purified using standard techniques like recrystallization.

Biological Activity:

Research suggests that 5-(4-chlorophenyl)isoxazole-3-carboxylic acid possesses various biological activities, making it an interesting molecule for further investigation. Studies have shown that it exhibits:

  • Antimicrobial activity

    The compound has been reported to demonstrate antibacterial and antifungal properties against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ].

  • Antioxidant activity

    Studies suggest that the compound possesses free radical scavenging activity, potentially offering protection against oxidative stress [].

Enzyme Inhibition:

-(4-Chlorophenyl)isoxazole-3-carboxylic acid has been identified as a potential inhibitor of certain enzymes, including:

  • Acetylcholinesterase (AChE)

    AChE is an enzyme involved in the nervous system. Inhibition of AChE has been implicated in the treatment of Alzheimer's disease and other neurodegenerative disorders [].

  • Tyrosine kinase

    Tyrosine kinases are enzymes involved in cell signaling pathways. Their inhibition is a strategy for treating various cancers [].

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its isoxazole ring structure, which is a five-membered heterocyclic compound containing one nitrogen and four carbon atoms. The compound's molecular formula is C10H6ClNO3C_{10}H_{6}ClNO_{3} with a molecular weight of 223.61 g/mol. It features a chlorophenyl group at the 5-position and a carboxylic acid functional group at the 3-position of the isoxazole ring, contributing to its potential reactivity and biological activity .

, including:

  • Formation of the Isoxazole Ring: The precursor compounds undergo cyclization reactions, often involving electrophilic aromatic substitution or condensation with appropriate reagents.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including hydrolysis of esters or direct carboxylation techniques.
  • Reactions with Bases: The compound can react with bases like lithium hydroxide to yield the desired carboxylic acid in high yield .

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid exhibits notable biological activity, particularly in medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic properties. The chlorophenyl moiety may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid:

  • Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and other reagents that facilitate the formation of the isoxazole structure.
  • General Procedure: A common approach involves using lithium hydroxide in an ethanol-water mixture to achieve high yields (up to 97%) of the final product .
  • Characterization Techniques: The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting inflammatory diseases.
  • Research: Used in proteomics and biochemical studies to understand its interactions within biological systems .
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Studies on the interactions of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, although detailed studies are required to elucidate these mechanisms fully .

Several compounds share structural similarities with 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid1.00Different chlorophenyl substitution affecting activity
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid0.99Increased chlorine substitutions may enhance reactivity
5-(2-Chlorophenyl)-isoxazole-3-carboxylic acid0.95Variations in substitution pattern alter biological effects
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid0.94Multiple chlorines may influence solubility and activity
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate0.94Methyl ester form may exhibit different solubility properties

These similar compounds emphasize the structural diversity within the isoxazole family and underscore the unique properties imparted by specific substitutions on the phenyl ring.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Dates

Last modified: 08-15-2023

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